N-(2-甲氧基苄基)-2-丙烯-1-胺盐酸盐

描述

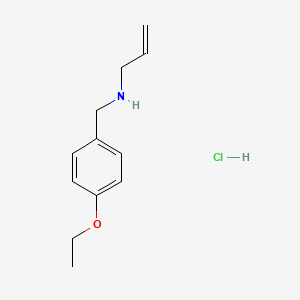

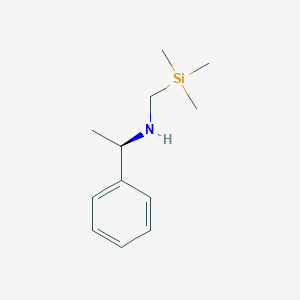

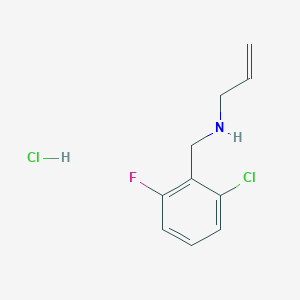

“N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride” is a compound that belongs to the NBOMe class of substances . These substances are known for their potent psychedelic effects . The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs .

Physical And Chemical Properties Analysis

“N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride” has a molecular weight of 215.72 . It is a solid at room temperature . The compound’s IUPAC name is N-[(2-methoxyphenyl)methyl]propan-2-amine hydrochloride .科学研究应用

毒代动力学研究

已进行毒代动力学研究以了解 N-(2-甲氧基苄基)-取代苯乙胺(NBOMe 类似物)的相互作用、代谢和消除途径,这些物质与严重的不良反应和死亡有关。这些研究涉及 I 期和 II 期代谢物的鉴定、代谢步骤中涉及的酶的确定、血浆蛋白结合评估以及使用质谱技术评估毒理学可检测性 (Richter et al., 2019)。

受体相互作用谱

已对 N-2-甲氧基苄基苯乙胺(NBOMe 药物)与它们的苯乙胺类似物和麦角酸二乙酰胺(LSD)的受体结合谱进行了研究,以表征它们的药理学特性。这些研究重点关注它们与单胺受体的相互作用、功能性受体激活和在单胺摄取转运蛋白上的结合,突出了在血清素能受体上的强激动活性,并预测了强烈的致幻作用 (Rickli et al., 2015)。

分析表征

新型精神活性物质的分析表征,包括 N-(2-甲氧基苄基)-2-丙烯-1-胺盐酸盐及其类似物,对于法医和临床毒理学至关重要。这涉及使用液相色谱-串联质谱 (LC-MS/MS) 和气相色谱-质谱 (GC-MS) 等技术,开发用于检测、鉴定和定量生物样品中这些化合物的方法 (Westphal et al., 2016)。

代谢研究

对 NBOMe 化合物(包括 N-(2-甲氧基苄基)-2-丙烯-1-胺盐酸盐)代谢的研究已使用人肝微粒体和其他模型鉴定了主要的 I 期和 II 期代谢物。这些研究提供了对这些物质的生物转化过程的见解,这对于了解它们的药代动力学和开发用于检测滥用或中毒情况下的分析方法至关重要 (Temporal et al., 2017)。

作用机制

Target of Action

N-(2-Methoxybenzyl)-2-propen-1-amine hydrochloride, also known as 25I-NBOMe, is a potent serotonin (5-HT) receptor agonist . It exhibits high in vitro binding affinities for 5-HT 2A, 5-HT 2C, and 5-HT 1A receptors . These receptors are primarily found in the brain and play a crucial role in regulating mood, cognition, and perception .

Mode of Action

25I-NBOMe interacts with its targets, the 5-HT 2A, 5-HT 2C, and 5-HT 1A receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . This interaction results in changes in the brain’s neurochemistry, which can lead to hallucinogenic effects .

Biochemical Pathways

Upon activation of the 5-HT 2A and 5-HT 2C receptors by 25I-NBOMe, there is an increase in the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat frontal cortex . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception .

Pharmacokinetics

It is known that the compound is extensively metabolized in the liver, primarily viaO-dealkylation, hydroxylation, glucuronidation , and combinations thereof . The compound’s lipophilicity may influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability .

Result of Action

The activation of 5-HT 2A and 5-HT 2C receptors by 25I-NBOMe leads to an increase in the release of DA, 5-HT, and glutamate in the rat frontal cortex . This can result in hallucinogenic activity, as well as changes in mood, cognition, and perception . Chronic administration of 25I-NBOMe can lead to tolerance to its hallucinogenic effects and alterations in neurotransmission .

Action Environment

The action, efficacy, and stability of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its absorption and distribution in the body . Additionally, individual factors such as genetic variations in the enzymes involved in the metabolism of 25I-NBOMe could also influence its action and efficacy .

安全和危害

未来方向

The toxicity profile of NBOMe substances is still poorly understood, despite several reports highlighting cases of acute intoxication . Future research should focus on understanding the toxicity profile of these substances, their effect on brain neurotransmission, and their performance after chronic administration . This will help forensic and clinical toxicologists to reliably identify these substances in case of abuse and/or intoxication and will allow them a thorough risk assessment .

属性

IUPAC Name |

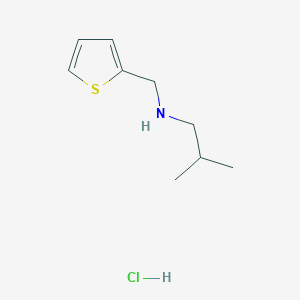

N-[(2-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-6-4-5-7-11(10)13-2;/h3-7,12H,1,8-9H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZFZROEFQHCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)

![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)